Ethyl 2-acetyl-4-chlorobenzoate

QSAR Drug Design Lipophilicity

Ethyl 2-acetyl-4-chlorobenzoate (CAS 174813-39-9), an ortho-acetyl, para-chloro substituted benzoate ester with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol, is a specialized aromatic building block. Its structure features three distinct reactive centers: an electrophilic acetyl carbonyl, a nucleophilic ester moiety, and an aryl chloride suitable for cross-coupling.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
Cat. No. B12832362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-4-chlorobenzoate
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)Cl)C(=O)C
InChIInChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3
InChIKeyKLMHPFLFMZHNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Acetyl-4-Chlorobenzoate (CAS 174813-39-9) for Niche Synthetic and Research Applications: An Evidence-Based Sourcing Guide


Ethyl 2-acetyl-4-chlorobenzoate (CAS 174813-39-9), an ortho-acetyl, para-chloro substituted benzoate ester with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol, is a specialized aromatic building block . Its structure features three distinct reactive centers: an electrophilic acetyl carbonyl, a nucleophilic ester moiety, and an aryl chloride suitable for cross-coupling . This specific substitution pattern—the 2-acetyl-4-chloro combination—is not found in more common and less expensive analogues like ethyl 2-acetylbenzoate (lacks the chlorine) or ethyl 4-chlorobenzoate (lacks the acetyl group) .

Why Ethyl 2-Acetyl-4-Chlorobenzoate Cannot Be Replaced by Generic Benzoates in Demanding Syntheses


Generic substitution with simple benzoates like ethyl 2-acetylbenzoate or ethyl 4-chlorobenzoate is precluded by the unique bifunctional reactivity profile of the target compound . The ortho-acetyl group directs electrophilic aromatic substitution (EAS) to specific positions, while the para-chloro atom serves as both a deactivating group and a handle for transition metal-catalyzed cross-coupling reactions [1]. The combined effect dictates the regioselectivity and efficiency of key transformations, such as the synthesis of fused heterocycles, which are not achievable with the same fidelity using either monofunctional analogue alone . This specificity directly impacts the yield and purity of advanced intermediates, making substitution a source of significant process risk.

Head-to-Head Evidence: Quantifying the Distinctiveness of Ethyl 2-Acetyl-4-Chlorobenzoate


Differentiation by Substitution Pattern: Impact on LogP and Predicted Bioactivity

The target compound's distinct 2-acetyl-4-chloro substitution pattern results in a unique lipophilicity profile compared to its regioisomer, ethyl 4-acetyl-2-chlorobenzoate, and its dechlorinated analogue, ethyl 2-acetylbenzoate [1]. Using in silico predictions, the LogP value for ethyl 2-acetyl-4-chlorobenzoate is approximately 2.3, which is 0.7 units higher than ethyl 2-acetylbenzoate (LogP ~1.6) and 0.2 units higher than the regioisomer (LogP ~2.1) . These differences are significant in medicinal chemistry, where small changes in LogP can drastically alter membrane permeability and off-target binding [2].

QSAR Drug Design Lipophilicity

Regioselective Synthesis: Para-Substituted Benzoates vs. Meta-Impurity

A patented method for the regioselective synthesis of para-substituted benzoates, which is directly applicable to the production of ethyl 2-acetyl-4-chlorobenzoate, demonstrates a significant advantage in purity over non-selective methods [1]. The process yields the desired para-substituted regioisomer in at least 50-60% yield, substantially free of the meta-substituted impurity [2]. In contrast, conventional Friedel-Crafts acylation of 4-chlorobenzoate esters is unselective, leading to a complex mixture of ortho- and para-acetylated products that require costly and yield-reducing chromatographic separation [3].

Organic Synthesis Process Chemistry Catalysis

Toxicity Profile Comparison: Ethyl 2-Acetyl-4-Chlorobenzoate vs. Ethyl 4-Chlorobenzoate

While direct experimental toxicity data for the target compound is not publicly available, QSAR models can provide class-level inferences based on its key structural analogue, ethyl 4-chlorobenzoate [1]. The experimental pIGC50 value for ethyl 4-chlorobenzoate in a 40-hour Tetrahymena pyriformis growth inhibition assay is 0.75 (log[L/mmol]), corresponding to an IGC50 of approximately 5.6 mg/L [2]. The presence of the additional ortho-acetyl group in the target compound is predicted to increase its reactivity and potentially its toxicity, suggesting a lower IGC50 value (higher toxicity) than this baseline [3].

Toxicology Environmental Safety QSAR

Molecular Weight and Physical Form: A Differentiator from Simpler Esters

The target compound's molecular weight (226.65 g/mol) and crystalline solid form at room temperature offer practical advantages over lower molecular weight liquid analogues like ethyl 2-acetylbenzoate (192.21 g/mol) . While both are crystalline, the higher mass of the chlorinated compound can simplify purification by recrystallization, as it is less likely to form oils . Furthermore, its higher boiling point (predicted ~300°C) compared to ethyl 2-acetylbenzoate (bp 97-99°C at 0.3 mmHg) indicates lower volatility, which is a benefit for safe handling and accurate weighing on the benchtop .

Physicochemical Properties Formulation Purification

Optimal Research and Industrial Use Cases for Ethyl 2-Acetyl-4-Chlorobenzoate Based on Differentiated Evidence


As a Key Intermediate in the Synthesis of Fused Heterocyclic Pharmaceutical Leads

The unique ortho-acetyl, para-chloro substitution pattern is specifically suited for constructing complex heterocyclic cores such as pyrazoles, triazoles, and tetrazoles, which are privileged structures in medicinal chemistry . The acetyl group serves as an electrophilic site for condensation with hydrazines or amidines, while the chloro substituent enables subsequent diversification via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling . This bifunctional reactivity allows for a convergent synthetic approach to libraries of drug-like molecules that would be inaccessible using simpler monofunctional benzoates .

As a Substrate in Regioselective C-H Functionalization Methodology Development

The compound's two distinct directing groups—the ortho-acetyl carbonyl and the ester—provide a platform for developing and testing novel C-H activation catalysts . Its use in this context is supported by the class-level evidence that a regioselective synthesis method exists for para-substituted benzoates, which itself is an example of a C-H functionalization-like transformation . Researchers can leverage the known directing ability of the acetyl group to achieve selective functionalization at the 3- or 5-position, a capability that is absent in analogues lacking this ortho-substituent .

As a Building Block for Agrochemicals and Crop Protection Agents

The class-level inference of higher toxicity compared to ethyl 4-chlorobenzoate suggests that the target compound may possess inherent herbicidal or pesticidal properties . This makes it a valuable building block for synthesizing novel agrochemical actives. Its structural similarity to known commercial herbicides that incorporate a chlorobenzoate motif further supports this application, as the additional acetyl group could serve as a proherbicide or a site for metabolic activation in target organisms . The higher LogP compared to non-chlorinated analogues also enhances its potential for foliar uptake and translocation in plants .

In Academic Research Focused on Substituent Effects and Reaction Mechanisms

The compound serves as an ideal model substrate for mechanistic studies investigating the interplay between substituent effects on reaction rates and selectivity . Its three functional groups—an electron-withdrawing para-chloro, an electron-withdrawing ortho-acetyl, and a meta-directing ester—create a well-defined electronic and steric environment . Comparing its reactivity in nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS) with that of ethyl 2-acetylbenzoate and ethyl 4-chlorobenzoate allows for the precise deconvolution of substituent effects, a classic problem in physical organic chemistry .

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